

An In-depth Technical Guide to (R)-Mequitazine: Stereochemistry, Properties, and Analysis

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Compound of Interest

Compound Name:	Mequitazine, (R)-
CAS No.:	147780-50-5
Cat. No.:	B1679414

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Introduction: Re-examining a Classic Antihistamine Through a Stereochemical Lens

Mequitazine, a phenothiazine-class H₁ histamine receptor antagonist, has been a tool in the management of allergic conditions such as rhinitis and urticaria for decades.[1] Initially developed and marketed as a racemic mixture—a 50:50 combination of its two non-superimposable mirror-image isomers, or enantiomers—the scientific and clinical understanding of mequitazine has evolved. Modern drug development paradigms place a significant emphasis on stereochemistry, recognizing that the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological profile. This guide provides a detailed technical examination of the dextrorotatory enantiomer, (R)-Mequitazine, intended for researchers, scientists, and professionals in drug development. We will delve into its distinct chemical structure, physicochemical properties, stereospecific pharmacology, and the analytical methodologies crucial for its isolation and characterization.

Chemical Identity and Physicochemical Profile

(R)-Mequitazine is a chiral molecule distinguished by a specific three-dimensional arrangement at its stereocenter, located on the quinuclidine ring. This specific configuration is fundamental to its unique biological interactions.

Chemical Structure and Nomenclature

- IUPAC Name: 10-[[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine[2]
- CAS Number: 147780-50-5[2]
- Molecular Formula: C₂₀H₂₂N₂S[2]
- Molecular Weight: 322.5 g/mol [2]
- Synonyms: (+)-Mequitazine, V-0162, d-Mequitazine[2]

The core structure comprises a tricyclic phenothiazine nucleus connected via a methylene bridge to the C3 position of a 1-azabicyclo[2.2.2]octane (quinuclidine) ring system. The "(3R)" designation specifies the absolute configuration at this chiral center, which dictates its interaction with chiral biological targets like receptors and enzymes.

Caption: Differential binding affinities of Mequitazine enantiomers to target receptors.

Pharmacokinetics and Metabolism

The disposition of mequitazine in the body is characterized by a long elimination half-life and metabolism primarily mediated by the cytochrome P450 system.

Absorption, Distribution, and Elimination

Following a single 5 mg oral dose in healthy volunteers, racemic mequitazine exhibits the following pharmacokinetic parameters:

- Time to Peak Concentration (T_{max}): 5.67 ± 1.68 hours
- Peak Serum Concentration (C_{max}): 3.19 ± 1.70 ng/mL
- Elimination Half-Life (t_{1/2}): 45 ± 26 hours

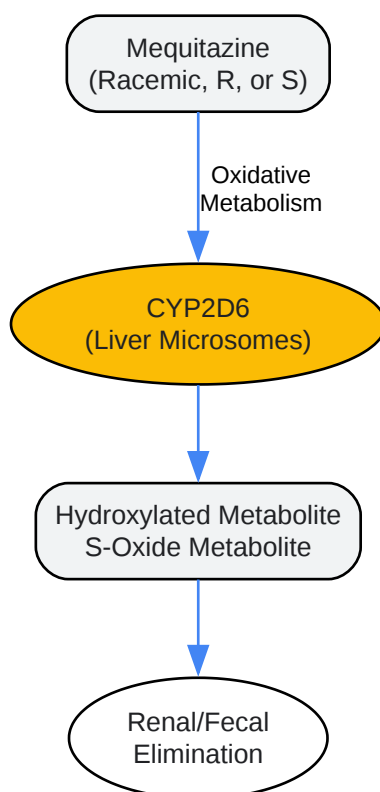
[3]The long half-life supports once or twice-daily dosing regimens. Only a small fraction of the dose (approximately 10.9%) is excreted in the urine within 72 hours, indicating that hepatic metabolism is the primary route of elimination. While specific pharmacokinetic studies on the individual enantiomers are not widely published, it is a well-established principle that enantiomers can exhibit different pharmacokinetic profiles due to stereoselective protein binding and metabolism.

[4]### 3.2. Metabolic Pathways

Metabolism of mequitazine occurs predominantly in the liver. The primary enzyme responsible for its oxidative metabolism is Cytochrome P450 2D6 (CYP2D6). This enzyme catalyzes the formation of two major metabolites: an S-oxide and a hydroxylated metabolite.

[5]The reliance on CYP2D6 is a critical consideration for drug development and clinical practice. The CYP2D6 gene is highly polymorphic, leading to significant inter-individual variability in enzyme activity. Patients can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. Poor metabolizers may experience higher plasma concentrations of mequitazine, potentially increasing the risk of adverse effects.

Diagram: Metabolic Pathway of Mequitazine



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Caption: Primary metabolic conversion of Mequitazine via the CYP2D6 enzyme.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)-Mequitazine requires specialized synthetic or separation techniques. While various approaches exist, two common strategies are asymmetric synthesis and chiral resolution of the racemate.

Synthetic Approaches

A reported synthesis of racemic mequitazine involves the palladium-catalyzed allylic alkylation of sodium phenothiazinate with 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate. This method provides a straightforward route to the racemic compound.

Achieving an enantioselective synthesis, which directly produces one enantiomer in excess, is more complex. One reported method features an iridium-catalyzed asymmetric hydrogenation of a nonfunctionalized cyclic enamine intermediate as the key step to establish the C3-stereocenter of the quinuclidine ring.

[7]#### 4.2. Analytical and Preparative Chiral Separation

For drug development and quality control, robust analytical methods are required to separate and quantify the enantiomers of mequitazine. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique.

Protocol: Enantioselective HPLC Method Development

The following outlines a general workflow for developing a chiral HPLC method for mequitazine, based on published separations of similar compounds.

[2]1. Column Selection:

- Rationale: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds.
- Procedure: Screen immobilized polysaccharide-based columns, such as Chiralpak IA and Chiralpak ID. These columns have demonstrated success in separating mequitazine and other antihistamine enantiomers.

[2]2. Mobile Phase Optimization:

- Rationale: The mobile phase composition influences both retention and enantioselectivity. A systematic approach is required.
- Procedure:
- Normal Phase Mode: Start with a mobile phase of n-Hexane and a polar modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).
- Polar Organic Mode: Use a polar organic solvent like acetonitrile or methanol.
- Reverse Phase Mode: Use a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).
- Additive Screening: To improve peak shape and resolution for basic compounds like mequitazine, add a small amount of a basic additive (e.g., 0.1% diethylamine or ammonia solution) to the mobile phase.

[2]3. Parameter Adjustment:

- Rationale: Fine-tuning of chromatographic parameters is necessary to achieve optimal separation (Resolution > 1.5).
- Procedure:

- Flow Rate: Adjust the flow rate (typically 0.5 - 1.5 mL/min for analytical scale) to balance analysis time and efficiency.
- Temperature: Vary the column temperature (e.g., 25°C to 40°C). Lower temperatures often improve enantioselectivity but may increase analysis time and backpressure.
- Detection: Use UV detection at a wavelength where mequitazine has strong absorbance, such as 256 nm.
- Method Validation:
 - Rationale: Once optimal conditions are found, the method must be validated according to ICH guidelines to ensure it is fit for purpose.
 - Procedure: Assess parameters including linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), specificity, and robustness.

Safety and Toxicological Profile

The safety profile of (R)-Mequitazine is intrinsically linked to its identity as a phenothiazine and its anticholinergic activity.

- Sedation: While often classified as a second-generation or "non-sedating" antihistamine, studies show that racemic mequitazine can cause mild sedation, particularly at higher doses. Its sedative effects are generally less pronounced than those of first-generation antihistamines but may still impair performance in sensitive tasks like driving. ^[8]
Anticholinergic Effects: As the primary contributor to muscarinic receptor antagonism, (R)-Mequitazine is expected to be responsible for side effects such as dry mouth, urinary retention, and constipation. ^[9]
Cardiotoxicity (QT Prolongation): The phenothiazine class has been associated with cardiac side effects. Mequitazine is classified as a drug with the potential to cause QT prolongation, a delay in cardiac repolarization that can increase the risk of serious ventricular arrhythmias. ^{[10][11]} This is a critical safety consideration, especially in patients with pre-existing cardiac conditions or those taking other QT-prolonging medications.
- General Phenothiazine-Class Effects: Other potential adverse effects associated with phenothiazines include extrapyramidal symptoms (movement disorders) and photosensitivity, although these are more commonly associated with phenothiazine antipsychotics.

[12]### Conclusion and Future Directions

(R)-Mequitazine represents a fascinating case study in stereopharmacology. While its counterpart, (S)-Mequitazine, provides the desired therapeutic antihistamine effect, the (R)-enantiomer is primarily responsible for the compound's significant anticholinergic activity. This clear division of pharmacological properties underscores the importance of chiral separation and the development of single-enantiomer drugs to optimize the risk-benefit profile.

For researchers and drug development professionals, the focus should be on leveraging this knowledge. The development of highly selective antagonists requires a deep understanding of the target receptor's chiral binding pocket. Furthermore, the metabolic profile of (R)-Mequitazine, particularly its reliance on the polymorphic CYP2D6 enzyme, highlights the need for a personalized medicine approach in clinical application. Future research could focus on detailed pharmacokinetic and pharmacodynamic modeling of the individual enantiomers to fully elucidate their disposition and effects, paving the way for more refined and safer therapeutic strategies in allergy treatment.

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